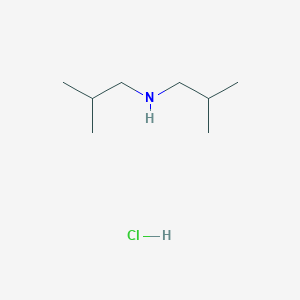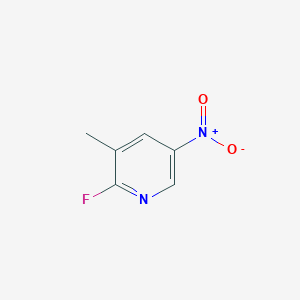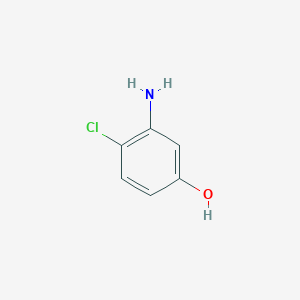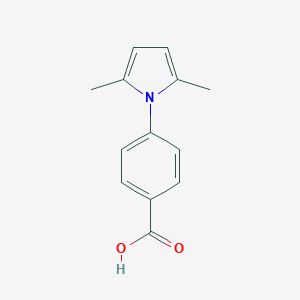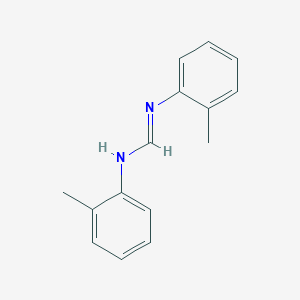
N,N'-bis(2-methylphenyl)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2-methylphenyl)methanimidamide, also known as BPAI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPAI is a highly selective antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
N,N'-bis(2-methylphenyl)methanimidamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site. This prevents the binding of glutamate, the natural ligand of the AMPA receptor, and blocks the influx of calcium ions into the postsynaptic neuron. This results in a decrease in synaptic transmission and a reduction in synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various biological systems. For example, this compound has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, which are important for learning and memory processes. This compound has also been shown to reduce the expression of AMPA receptors in the brain, which may contribute to its anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(2-methylphenyl)methanimidamide has several advantages as a tool for scientific research. It is highly selective for the AMPA receptor and does not affect other glutamate receptors, making it a valuable tool for studying the specific function of AMPA receptors. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective tool for laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound has a relatively short half-life and must be administered continuously to maintain its effects. Additionally, this compound has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N,N'-bis(2-methylphenyl)methanimidamide and its applications. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to study the function of specific subtypes of AMPA receptors. Another area of interest is the investigation of the effects of chronic this compound administration on synaptic plasticity and learning and memory processes. Finally, the potential therapeutic applications of this compound in neurological disorders such as epilepsy and Alzheimer's disease warrant further investigation.
Métodos De Síntesis
The synthesis of N,N'-bis(2-methylphenyl)methanimidamide involves the reaction of N,N'-bis(2-methylphenyl)formamidine with phosphorus oxychloride in the presence of 1,2-dichloroethane. The resulting product is then treated with ammonia to yield this compound as a white solid with high purity and yield.
Aplicaciones Científicas De Investigación
N,N'-bis(2-methylphenyl)methanimidamide has been widely used in scientific research as a tool to study the function of AMPA receptors in various biological systems. For example, this compound has been used to investigate the role of AMPA receptors in synaptic plasticity, learning and memory, and drug addiction. This compound has also been used to study the effects of AMPA receptor dysfunction in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
16596-01-3 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
N,N'-bis(2-methylphenyl)methanimidamide |
InChI |
InChI=1S/C15H16N2/c1-12-7-3-5-9-14(12)16-11-17-15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,16,17) |
Clave InChI |
XPSKKIFRDZCDFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC=NC2=CC=CC=C2C |
SMILES canónico |
CC1=CC=CC=C1NC=NC2=CC=CC=C2C |
Otros números CAS |
16596-01-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




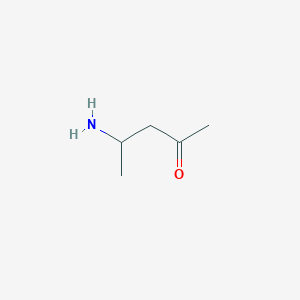
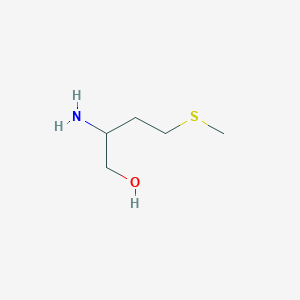
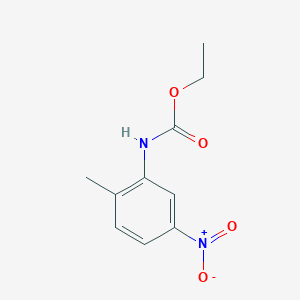
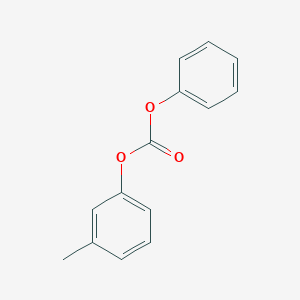
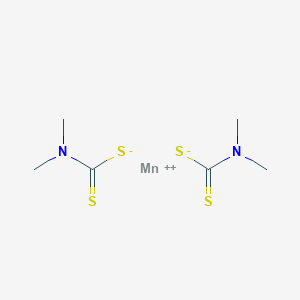

![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)

